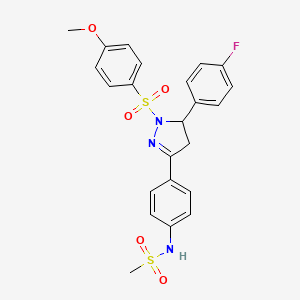![molecular formula C17H13N3O4S3 B3010612 methyl 3-(N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)thiophene-2-carboxylate CAS No. 1795443-80-9](/img/structure/B3010612.png)
methyl 3-(N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, methyl 3-(N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)thiophene-2-carboxylate, is a complex molecule that appears to incorporate several distinct functional groups and structural motifs, including an imidazo[2,1-b]thiazole, a sulfamoyl group, and a thiophene carboxylate ester. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of related structures and functional groups that can be used to infer some aspects of the compound's properties and reactivity.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, where the functional groups play a critical role in the reactivity and outcome of each step. For example, the paper titled "Synthesis of Methyl 3-arylamino-4,6-Dinitrobenzo[b]thiophene-2-carboxylates. Smooth Dehydrogenation of 2,3-Dihydrobenzo[b]thiophene Derivatives" describes the synthesis of a molecule that includes a thiophene carboxylate ester, similar to the compound of interest. The process involves the substitution of a nitro group and intramolecular cyclization, which could be relevant for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of the compound likely features a planar imidazo[2,1-b]thiazole ring system, which is known for its aromaticity and potential for pi-pi interactions. The presence of a sulfamoyl group could introduce additional hydrogen bonding capabilities, as seen in the behavior of sulfonic acid derivatives in the papers discussing ionic liquids with sulfonic acid functionalities .
Chemical Reactions Analysis
The reactivity of the compound can be influenced by the presence of the imidazo[2,1-b]thiazole and thiophene rings. For instance, the imidazole ring is known to participate in various chemical reactions, such as base-catalyzed reactions with esters . The thiophene ring, being an aromatic heterocycle, can undergo electrophilic substitution reactions, which might be relevant for the functionalization of the thiophene moiety in the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple aromatic systems suggests potential for significant pi-pi interactions, which could affect its solubility and crystallinity. The sulfamoyl group could confer water solubility due to its potential for hydrogen bonding. The compound's reactivity, particularly in the context of nitration reactions, could be inferred from the behavior of similar sulfonic acid-containing compounds in nitration reactions, as described in the paper on the design of ionic liquid 3-methyl-1-sulfonic acid imidazolium nitrate as a reagent for nitration .
Aplicaciones Científicas De Investigación
Synthesis Methodologies
- Catalytic Systems for Synthesis: Research highlights the use of sulfonic acid-functionalized imidazolium salts in catalytic systems for efficient synthesis processes. For instance, 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate has been employed as a halogen-free, reusable Bronsted acidic ionic liquid catalyst for the synthesis of complex molecules under solvent-free conditions, demonstrating clean, simple methods with high yields and short reaction times (Khaligh, 2014); (Khaligh, 2015).
Antimicrobial Activities
- Evaluation of Antimicrobial Activities: A series of compounds, including those with imidazo[2,1-b]thiazole moiety, were synthesized and tested for their antimicrobial properties. Preliminary results indicated that some compounds exhibited promising antimicrobial activities, which suggests potential applications in developing new antimicrobial agents (Güzeldemirci & Küçükbasmacı, 2010).
Catalytic and Reagent Applications
- Ionic Liquids as Reagents: Research into ionic liquids, such as 3-methyl-1-sulfonic acid imidazolium nitrate, has shown their effectiveness as novel reagents for the nitration of aromatic compounds. These findings underscore the versatility of sulfonic acid-functionalized imidazolium salts in facilitating various chemical reactions (Zolfigol et al., 2012).
Mecanismo De Acción
Target of Action
It’s known that thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Imidazole derivatives also show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It’s known that the thiazole ring can undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . This suggests that the compound might interact with its targets through these mechanisms.
Biochemical Pathways
Thiazole and imidazole derivatives have been found to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
It’s known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound might have good bioavailability.
Result of Action
Thiazole and imidazole derivatives have been associated with a wide range of biological activities, suggesting that they might have diverse molecular and cellular effects .
Action Environment
The solubility properties of thiazole suggest that the compound’s action might be influenced by the polarity of the environment .
Análisis Bioquímico
Biochemical Properties
It is known that imidazo[2,1-b]thiazoles, the class of compounds to which it belongs, interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the compound .
Cellular Effects
Related imidazo[2,1-b]thiazoles have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
methyl 3-[(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)sulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4S3/c1-24-16(21)15-14(6-8-25-15)27(22,23)19-12-5-3-2-4-11(12)13-10-20-7-9-26-17(20)18-13/h2-10,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPWXQVFMUSUKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC=CC=C2C3=CN4C=CSC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(5-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)thiophen-2-yl)ethanone](/img/structure/B3010530.png)
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B3010532.png)

![N-butyl-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B3010535.png)
![Benzo[d][1,3]dioxol-5-yl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B3010539.png)


![6-Oxaspiro[3.5]nonan-7-ylmethanol](/img/structure/B3010542.png)


![[(2-Ethyl-4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/no-structure.png)
![N,N-dimethyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B3010547.png)
![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-naphthalen-1-ylmethanone](/img/structure/B3010548.png)